Enhanced Acidity (pKa) of 4-Ethoxy-1,1,1-trifluorobut-3-en-2-ol Over Its Saturated Analog
The target compound exhibits a predicted pKa of 11.09±0.20, which is 1.10 units lower than the saturated analog 4-ethoxy-1,1,1-trifluorobutan-2-ol (pKa 12.19±0.20) . This increased acidity is attributable to the electron-withdrawing effect of the conjugated double bond, which stabilizes the alkoxide conjugate base. The lower pKa confers stronger hydrogen-bond donating capability and enhanced nucleophilicity under mildly basic conditions.
Saturated analog 12.19±0.20
ΔpKa = −1.10 (more acidic)
| Evidence Dimension | Acidity (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 11.09±0.20 |
| Comparator Or Baseline | 4-Ethoxy-1,1,1-trifluorobutan-2-ol (saturated analog): pKa = 12.19±0.20 |
| Quantified Difference | ΔpKa = −1.10 (target is more acidic) |
| Conditions | Predicted values (ACD/Labs or similar), no specific solvent indicated |
Why This Matters
A 1.1-unit pKa difference can significantly alter proton-transfer equilibrium, reactivity in base-catalyzed reactions, and chromatographic retention behavior, making the target compound the preferred choice when a more acidic allylic alcohol is required for synthesis.
